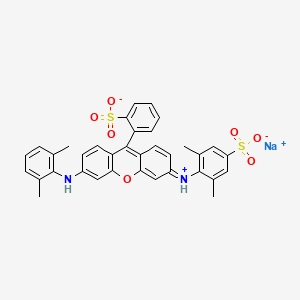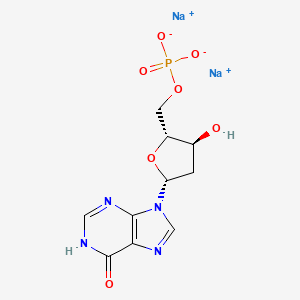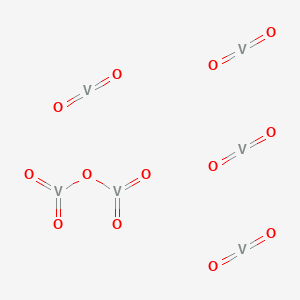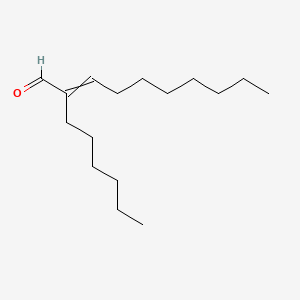
2-Hexyldec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyldec-2-enal is an organic compound with the molecular formula C₁₆H₃₀O. It is a type of enal, which is characterized by the presence of both an alkene (double bond) and an aldehyde group in its structure. This compound is known for its applications in various fields, including organic synthesis and potential pharmaceutical development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldec-2-enal can be achieved through several methods. One common approach involves the catalytic isomerization of alkenes using metal-catalyzed hydrogen atom transfer. For instance, cobalt (II)-based hydrogen atom transfer catalysts under hydrogen gas can promote the isomerization of methylenic enal substrates to yield this compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of catalytic isomerization and other organic synthesis techniques are likely employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bond and the aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Hexyldecanoic acid.
Reduction: 2-Hexyldecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexyldec-2-enal has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Flavoring Agents: The compound is explored for its potential use in flavoring agents due to its unique chemical properties.
Pharmaceutical Development:
Mecanismo De Acción
The mechanism of action of 2-Hexyldec-2-enal involves its reactivity as an enal. The aldehyde group can undergo nucleophilic addition reactions, while the double bond can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Decenal: Similar structure but lacks the hexyl group.
2-Hexenal: Similar structure but shorter carbon chain.
2-Octenal: Similar structure but different carbon chain length.
Uniqueness
2-Hexyldec-2-enal is unique due to its specific carbon chain length and the presence of both an alkene and an aldehyde group. This combination of features makes it versatile for various chemical reactions and applications.
Propiedades
Número CAS |
13893-39-5 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(E)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |
Clave InChI |
RSBRHLFCWKXUSQ-JQIJEIRASA-N |
SMILES |
CCCCCCCC=C(CCCCCC)C=O |
SMILES isomérico |
CCCCCCC/C=C(\CCCCCC)/C=O |
SMILES canónico |
CCCCCCCC=C(CCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


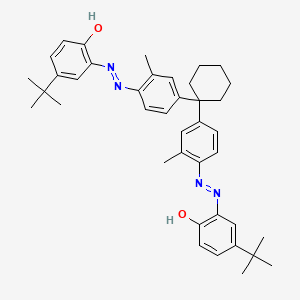
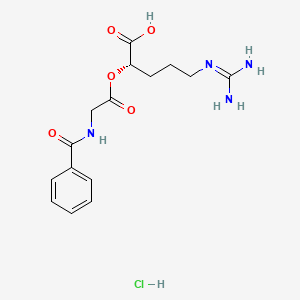
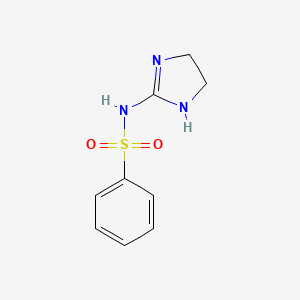
![[(2S,3R,5R)-3,4,5-triacetyloxy-6-[(1R,2S,3R)-1,3,4-triacetyloxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B577054.png)
![[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate](/img/structure/B577055.png)
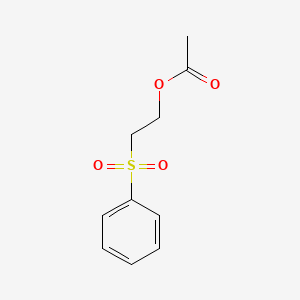

![(NZ)-N-[(5R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydroxylamine](/img/structure/B577061.png)
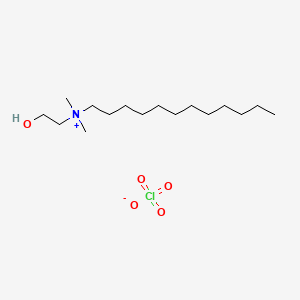
![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)
